molecular formula C8H11N3O3 B12619557 Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B12619557
M. Wt: 197.19 g/mol
InChI Key: PEZHULBNEIEUSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethyl ester, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate typically involves multi-step organic reactions One common method starts with the condensation of ethyl cyanoacetate with formamide to form the pyrimidine ring

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing catalysts and high-throughput techniques to increase yield and reduce reaction times. The use of continuous flow reactors and automated synthesis platforms can further enhance efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

  • Oxidation can yield ketones or aldehydes.
  • Reduction can produce alcohols.
  • Substitution can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison: Ethyl 2-(aminomethyl)-6-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

ethyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)5-3-7(12)11-6(4-9)10-5/h3H,2,4,9H2,1H3,(H,10,11,12)

InChI Key

PEZHULBNEIEUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=N1)CN

Origin of Product

United States

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